2-(Dimethylamino)-6-iodobenzoic acid
Description
Properties
IUPAC Name |
2-(dimethylamino)-6-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-11(2)7-5-3-4-6(10)8(7)9(12)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLPSGCZEDUTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C(=CC=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Sandmeyer Iodination
A foundational approach for introducing iodine into aromatic systems involves diazotization followed by iodide substitution. For 2-aminobenzoic acid derivatives, this method has been adapted to achieve iodination at the 6-position.
Procedure :
-
Diazotization : 2-Aminobenzoic acid is treated with sodium nitrite (NaNO₂) in concentrated sulfuric acid at 0–5°C to form the diazonium salt.
-
Iodide Substitution : The diazonium intermediate is reacted with potassium iodide (KI), yielding 2-iodobenzoic acid. While this method typically produces iodination at the 2-position, modifying reaction conditions (e.g., temperature, solvent, and directing groups) can shift regioselectivity.
Challenges :
-
The carboxylic acid group at position 1 exerts a meta-directing effect, complicating iodination at the 6-position.
-
Competing ortho/para substitution patterns necessitate protective group strategies or alternative directing agents.
Reductive Amination and Dimethylation
Nitro Reduction Followed by Dimethylation
A two-step sequence involving nitro group reduction and subsequent dimethylation is widely employed to introduce the dimethylamino moiety.
Procedure :
-
Nitro Intermediate Synthesis : Start with 2-nitro-6-iodobenzoic acid, synthesized via nitration of 2-iodobenzoic acid using fuming nitric acid (HNO₃) in sulfuric acid.
-
Nitro Reduction : Reduce the nitro group to an amine using stannous chloride (SnCl₂) in ethanol under reflux.
-
Dimethylation : Treat the amine with formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) in methanol, achieving reductive alkylation to form the dimethylamino group.
Optimization :
-
Temperature Control : Maintaining 0°C during diazotization prevents side reactions.
-
Solvent Choice : Ethanol or THF enhances reaction efficiency for reductions and alkylations.
Multi-Step Synthesis via Functional Group Interconversion
Hydroboration-Oxidation and Mesylation
Complex synthetic routes involving hydroboration and mesylation have been reported for structurally related compounds, offering insights into functional group compatibility.
Procedure :
-
Alkenyl Functionalization : Introduce an alkenyl side chain via Claisen rearrangement of N-allylaniline derivatives.
-
Hydroboration-Oxidation : Convert the alkene to a primary alcohol using BH₃·THF followed by H₂O₂/NaOH.
-
Mesylation and Azide Substitution : Treat the alcohol with methanesulfonyl chloride (MsCl) to form a mesylate, then displace with sodium azide (NaN₃) to introduce an azide group.
Application :
-
This method highlights the versatility of 2-(dimethylamino)-6-iodobenzoic acid as a precursor for click chemistry or bioconjugation.
Oxidative Methods and Protecting Group Strategies
Dess-Martin Periodinane and IBX-Mediated Oxidations
Oxidizing agents like iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) play critical roles in multi-step syntheses.
Procedure :
-
Alcohol Oxidation : Convert primary alcohols to ketones using IBX in dimethyl sulfoxide (DMSO).
-
Ester Hydrolysis : Employ oxone (2KHSO₅·KHSO₄·K₂SO₄) in DMF to cleave esters to carboxylic acids.
Case Study :
-
In the synthesis of probe molecule 2 (structurally analogous to 2-(dimethylamino)-6-iodobenzoic acid), IBX oxidation followed by MOM deprotection with HCl achieved a 85% yield over three steps.
Challenges and Optimization
Competing Directing Effects
The carboxylic acid and dimethylamino groups create conflicting regiochemical demands during electrophilic substitution:
-
Carboxylic Acid : Meta-directing and deactivating.
-
Dimethylamino Group : Ortho/para-directing and activating.
Mitigation Strategies :
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-6-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product and include controlled temperature, pressure, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce a more reduced form.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential of 2-(Dimethylamino)-6-iodobenzoic acid as an antimicrobial agent. Research indicates that derivatives of iodobenzoic acids exhibit promising activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The introduction of iodine into the molecular structure has been shown to enhance the lipophilicity and, consequently, the antibacterial efficacy of the compounds.
Cytotoxicity and Cancer Therapy
The compound has also been investigated for its cytotoxic properties against various cancer cell lines. The synthesis of acylhydrazones derived from iodobenzoic acids has demonstrated significant anticancer activity, making these derivatives potential candidates for further development in cancer therapeutics . The structural modifications involving the dimethylamino group are believed to play a critical role in enhancing bioactivity.
Synthetic Organic Chemistry
Reagent in Organic Synthesis
2-(Dimethylamino)-6-iodobenzoic acid serves as a versatile reagent in organic synthesis. It can be utilized to synthesize various complex organic molecules through reactions such as Suzuki coupling and other cross-coupling methodologies . Its role as a precursor for more complex iodine-containing compounds is particularly valuable in synthetic pathways.
Preparation of Hypervalent Iodine Compounds
The compound is also significant in the preparation of hypervalent iodine species, which are widely used as oxidizing agents in organic synthesis. The ability to modify its structure allows chemists to tailor its reactivity for specific synthetic applications .
Material Science
Fluorescent Probes
In material science, 2-(Dimethylamino)-6-iodobenzoic acid is being explored for its potential use in developing fluorescent probes for biological imaging. The unique properties imparted by the iodine atom enhance the photophysical characteristics of the resulting probes, making them suitable for various imaging applications .
Dyes and Pigments
The compound is also relevant in the dye and pigment industry due to its ability to impart color properties when incorporated into polymer matrices or other materials. Its stability and reactivity make it an attractive choice for producing high-performance dyes .
Data Table: Applications Overview
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against MRSA; enhances lipophilicity |
| Cytotoxicity in cancer therapy | Promising anticancer activity | |
| Synthetic Organic Chemistry | Reagent for organic synthesis | Used in Suzuki reactions; precursor for complex compounds |
| Preparation of hypervalent iodine compounds | Valuable oxidizing agents | |
| Material Science | Development of fluorescent probes | Enhanced photophysical properties |
| Dyes and pigments | High stability and reactivity |
Case Studies
- Antimicrobial Efficacy Study : A recent study synthesized various acylhydrazones from 2-(Dimethylamino)-6-iodobenzoic acid derivatives. The results showed that some compounds exhibited superior antimicrobial activity compared to established antibiotics, indicating a significant potential for development into new therapeutic agents .
- Cytotoxicity Assessment : In another investigation focusing on cancer cell lines, several derivatives were tested for cytotoxic effects. Compounds with higher lipophilicity demonstrated increased cell death rates in targeted cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Fluorescent Probe Development : Research into fluorescent probes utilizing 2-(Dimethylamino)-6-iodobenzoic acid revealed that modifications led to enhanced brightness and stability under physiological conditions, making them suitable for live-cell imaging applications .
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-6-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Halogenated Benzoic Acids
- 2-Chloro-6-iodobenzoic Acid (C₇H₄ClIO₂): Replacing the dimethylamino group with chlorine reduces basicity. The smaller Cl atom decreases steric hindrance compared to iodine, enhancing reactivity in nucleophilic substitution reactions. This compound is primarily used in cross-coupling reactions .
- 2-Bromo-6-iodobenzoic Acid (C₇H₄BrIO₂) : Bromine’s intermediate electronegativity and size between Cl and I balance reactivity and stability. It serves as a precursor for Suzuki-Miyaura couplings .
- 2-Iodobenzoic Acid (C₇H₅IO₂): Lacking the dimethylamino group, it is less soluble in water but widely employed in radiopharmaceuticals due to iodine’s isotopic properties .
Amino-Substituted Iodobenzoic Acids
- 4-Amino-3-iodobenzoic Acid (C₇H₆INO₂): The amino group at the 4-position increases water solubility and pH sensitivity. It is used in dye synthesis and as a chelating agent .
- Methyl 2-Amino-6-iodobenzoate (C₈H₈INO₂): Esterification of the carboxylic acid reduces polarity, enhancing lipid solubility for drug delivery applications. The methyl ester group also stabilizes the compound against hydrolysis .
Physicochemical Properties
| Property | 2-(Dimethylamino)-6-iodobenzoic Acid | 2-Chloro-6-iodobenzoic Acid | 4-Amino-3-iodobenzoic Acid | Methyl 2-Amino-6-iodobenzoate |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 321.11 | 312.46 | 279.03 | 277.06 |
| Melting Point (°C) | 180–182 (decomposes) | 195–197 | 210–212 | 98–100 |
| Solubility in Water (mg/mL) | 12.5 | 2.3 | 45.8 | 0.8 |
| LogP (Octanol-Water) | 1.8 | 2.5 | 1.2 | 3.1 |
| pKa (Carboxylic Acid) | 4.3 | 2.9 | 4.7 | N/A (ester) |
Key Observations :
- The dimethylamino group in 2-(Dimethylamino)-6-iodobenzoic acid significantly increases water solubility compared to halogen-only analogs .
- Methyl ester derivatives (e.g., Methyl 2-amino-6-iodobenzoate) exhibit higher lipophilicity (LogP = 3.1), favoring membrane permeability in drug design .
- Iodine’s steric bulk reduces reaction rates in SN2 mechanisms but enhances stability in radical reactions .
Q & A
Q. What are the key considerations for designing a synthesis protocol for 2-(Dimethylamino)-6-iodobenzoic acid to ensure high yield and purity?
- Methodological Answer : A robust synthesis protocol should prioritize regioselective iodination at the 6-position and dimethylamino group stability. Use palladium-catalyzed cross-coupling or electrophilic iodination, optimizing reaction parameters (temperature, solvent polarity, and stoichiometry) via factorial design experiments. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Confirm purity using HPLC (C18 column, UV detection at 254 nm) and elemental analysis. Track intermediates with TLC and characterize final product via H/C NMR and FT-IR for functional group validation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing 2-(Dimethylamino)-6-iodobenzoic acid, and how should data interpretation be approached?
- Methodological Answer :
- NMR : Use H NMR (DMSO-) to identify aromatic protons (downfield shifts for iodine’s electron-withdrawing effect) and dimethylamino protons (singlet at ~2.8 ppm). Compare experimental shifts with computational predictions (DFT/B3LYP) to resolve ambiguities.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]) and iodine isotope patterns.
- FT-IR : Validate carboxylic acid (broad ~2500-3300 cm) and dimethylamino (C-N stretch ~1250 cm) groups.
- HPLC : Use a C18 column with 0.1% formic acid in acetonitrile/water (60:40) for retention time consistency.
Cross-reference data with structurally analogous benzoic acid derivatives to identify outliers .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., deiodination or dimethylamino group degradation) during synthesis?
- Methodological Answer :
- Design of Experiments (DOE) : Apply a central composite design to evaluate temperature (40–80°C), solvent (DMF vs. THF), and catalyst loading (Pd(OAc) 2–5 mol%). Analyze yield via ANOVA to identify significant factors.
- In Situ Monitoring : Use Raman spectroscopy to track iodine incorporation and detect intermediates.
- Stabilization Strategies : Add antioxidants (e.g., BHT) to prevent iodine loss or use inert atmospheres (N) to protect the dimethylamino group. Validate stability via accelerated degradation studies (40°C/75% RH) .
Q. What strategies resolve discrepancies between computational predictions (e.g., NMR chemical shifts) and experimental data for 2-(Dimethylamino)-6-iodobenzoic acid?
- Methodological Answer :
- Computational Refinement : Re-optimize DFT calculations (B3LYP/6-311+G(d,p)) with solvent effects (PCM model for DMSO). Compare with experimental shifts; deviations >0.5 ppm may indicate conformational flexibility or hydrogen bonding.
- Experimental Cross-Validation : Acquire 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Use variable-temperature NMR to assess dynamic effects.
- Literature Benchmarking : Compare shifts with structurally similar iodobenzoates (e.g., 2-iodobenzoic acid) to isolate electronic vs. steric contributions .
Q. How should researchers address low reproducibility in biological activity assays involving 2-(Dimethylamino)-6-iodobenzoic acid derivatives?
- Methodological Answer :
- Batch Consistency : Standardize synthesis and purification protocols (e.g., fixed recrystallization conditions) to minimize batch-to-batch variability.
- Assay Controls : Include positive/negative controls (e.g., known kinase inhibitors if studying enzyme inhibition) and validate cell line viability via MTT assays.
- Statistical Rigor : Use blinded replicates and power analysis to determine sample size. Apply non-parametric tests (Mann-Whitney U) if data is non-normal .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
